1-(Difluoromethyl)-8-methylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10F2 |
|---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-8-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7,12H,1H3 |
InChI Key |
FLRTVDCYWKHEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Difluoromethyl 8 Methylnaphthalene
Retrosynthetic Analysis and Precursor Synthesis Strategies
A logical retrosynthetic analysis for 1-(difluoromethyl)-8-methylnaphthalene commences with the disconnection of the C-CF₂H bond. This leads to a key precursor, a 1-substituted-8-methylnaphthalene, where the substituent is amenable to difluoromethylation. The most common and versatile precursor for such transformations is a halogenated derivative, typically 1-bromo-8-methylnaphthalene (B1586878). This precursor can then be subjected to various difluoromethylation protocols.
The synthesis of the key precursor, 1-bromo-8-methylnaphthalene, has been reported. One effective method involves the Diels-Alder reaction between 2-methylfuran (B129897) and 3-bromobenzyne, which is generated in situ from 1,3-dibromobenzene (B47543) and a strong base like lithium diisopropylamide (LDA). The resulting mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes undergoes a subsequent two-step deoxygenation process to furnish 1-bromo-8-methylnaphthalene and its isomer, 1-bromo-5-methylnaphthalene, in high yields. figshare.comresearchgate.net
Table 1: Synthesis of 1-Bromo-8-methylnaphthalene Precursor
| Step | Reactants | Reagents | Product(s) | Yield | Reference(s) |
| 1 | 1,3-Dibromobenzene, 2-Methylfuran | Lithium diisopropylamide (LDA) | Mixture of 1,4-dihydro-1,4-epoxynaphthalenes | High | figshare.com, researchgate.net |
| 2 | Mixture from Step 1 | Deoxygenation reagents | 1-Bromo-8-methylnaphthalene, 1-Bromo-5-methylnaphthalene | High | figshare.com, researchgate.net |
Difluoromethylation Strategies and Mechanistic Pathways
With a viable precursor in hand, several advanced methodologies can be employed for the introduction of the difluoromethyl group onto the naphthalene (B1677914) scaffold. These strategies can be broadly categorized into radical-mediated, nucleophilic, electrophilic, and transition metal-catalyzed approaches.
Radical-Mediated Difluoromethylation Approaches
Radical difluoromethylation has emerged as a powerful tool due to its mild reaction conditions and high functional group tolerance. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic ring. For the synthesis of this compound from 1-bromo-8-methylnaphthalene, a radical-based approach would likely proceed via an aryl radical intermediate.
The mechanism often involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process. rsc.org In the context of an aryl halide precursor, the process can involve the formation of an aryl radical, which is then trapped by a difluoromethyl radical source. Various reagents can serve as •CF₂H precursors, including those that generate the radical via single-electron oxidation or reduction. nih.gov
Table 2: Representative Radical Difluoromethylation of Aromatic Compounds
| Aromatic Substrate | •CF₂H Source | Catalyst/Initiator | Solvent | Conditions | Yield | Reference |
| Electron-rich Olefins | HCF₂SO₂Na | Electrochemical | Undivided cell | - | 23-87% | researchgate.net |
| Heterocycles | O₂ (as oxidant) | Organophotocatalyst | DMSO | Visible light, RT | Moderate to excellent | nih.gov |
| Alkenes | [Bis(difluoroacetoxy)iodo]benzene | Photoinduced | - | - | - | rsc.org |
Nucleophilic Difluoromethylation via Fluorinated Building Blocks
Nucleophilic difluoromethylation strategies utilize reagents that deliver a difluoromethyl anion (⁻CF₂H) or its synthetic equivalent. rsc.org While direct nucleophilic aromatic substitution on an unactivated aryl halide like 1-bromo-8-methylnaphthalene is challenging, transition metal-catalyzed cross-coupling reactions (discussed in 2.2.4) often involve a nucleophilic difluoromethyl source.
Alternatively, if a suitable electrophilic site can be introduced at the 1-position of 8-methylnaphthalene (e.g., a formyl group), nucleophilic difluoromethylating agents could be employed. Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a fluoride (B91410) source can react with aldehydes to form α-difluoromethyl alcohols, which would require further manipulation to yield the target alkane. Another approach involves the use of difluoromethyl phenyl sulfone (PhSO₂CF₂H) as a precursor to the difluoromethyl anion. rsc.org
Electrophilic Difluoromethylation Methods
Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic system with a reagent that delivers an electrophilic difluoromethyl species ("CF₂H⁺"). chemicalbook.com Naphthalene itself is an electron-rich aromatic compound and is susceptible to electrophilic substitution. The methyl group at the 8-position is an activating group, further enhancing the nucleophilicity of the naphthalene ring.
The mechanism of electrophilic fluorination is thought to proceed via an Sₙ2 or a single-electron transfer (SET) pathway. nih.gov Reagents for electrophilic difluoromethylation are often hypervalent iodine compounds or sulfonium (B1226848) salts. rsc.org For this compound, direct C-H difluoromethylation of 8-methylnaphthalene would be a potential, though likely challenging, route due to regioselectivity issues between the C1 and other positions of the naphthalene core.
Table 3: Examples of Electrophilic (Phenylsulfonyl)difluoromethylation of Electron-Rich Arenes
| Substrate | Reagent | Conditions | Product Position | Yield | Reference |
| 3-Substituted Indoles | N-Phenylsulfonyl-S-(phenylsulfonyl)difluoromethyl-S-phenylsulfoximine | - | C2 | Good | rsc.org |
| Melatonin | N-Phenylsulfonyl-S-(phenylsulfonyl)difluoromethyl-S-phenylsulfoximine | - | - | 74% | rsc.org |
| Propofol | N-Phenylsulfonyl-S-(phenylsulfonyl)difluoromethyl-S-phenylsulfoximine | - | - | 70% | rsc.org |
Transition Metal-Catalyzed Difluoromethylation of Naphthalene Substrates
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C-C bonds and are well-suited for the synthesis of this compound from 1-bromo-8-methylnaphthalene. These reactions typically involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with a nucleophilic difluoromethyl source and subsequent reductive elimination to afford the product and regenerate the catalyst.
Various sources of the difluoromethyl group can be employed, often in the form of organometallic reagents. Nickel-catalyzed couplings have also emerged as powerful alternatives, sometimes proceeding under milder conditions. nih.gov
Table 4: Representative Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides
| Substrate Type | Difluoromethyl Source | Catalyst System | Conditions | Yield | Reference |
| Heteroaryl Chlorides | (SIPr)Ag(CF₂H) | Pd(dba)₂ / Xantphos | 50 °C | - | |
| Heteroaryl Bromides | (SIPr)Ag(CF₂H) | Pd(dba)₂ / Xantphos | 50 °C | - | |
| Heteroaryl Iodides | (SIPr)Ag(CF₂H) | Pd(dba)₂ / Xantphos | 50 °C | - |
Solvent Effects and Reaction Condition Optimization in Difluoromethylation
The choice of solvent can have a profound impact on the efficiency and selectivity of difluoromethylation reactions. For instance, polar aprotic solvents like DMF or DMSO are often used in transition metal-catalyzed cross-coupling reactions. In some cases, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote challenging C-H activation reactions.
Optimization of reaction conditions is crucial for maximizing the yield and minimizing side products. Key parameters to consider include the choice of catalyst and ligand, the nature of the base (if required), reaction temperature, and concentration. For palladium-catalyzed reactions, the ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. High-throughput screening of ligands and reaction conditions is often employed to identify the optimal parameters for a specific substrate. For radical reactions, the choice of photocatalyst and light source are critical variables.
Functional Group Tolerance and Chemoselectivity in Synthesis
The synthesis of this compound necessitates careful consideration of functional group tolerance and chemoselectivity, particularly in the key difluoromethylation step. The starting material, 1-methylnaphthalene (B46632), possesses multiple reactive sites, making regioselectivity a primary challenge.
Modern difluoromethylation methods offer various strategies to control selectivity. These can be broadly categorized as radical, nucleophilic, and electrophilic approaches, often mediated by transition metals. rsc.org
Key Challenges and Solutions in Chemoselectivity:
Regioselectivity: The naphthalene core has several positions susceptible to electrophilic or radical attack. To achieve selective difluoromethylation at the C1 position in the presence of the C8-methyl group, the choice of reagent and catalyst is critical. Metal-catalyzed cross-coupling reactions, for instance, can offer high regioselectivity. rsc.org
Functional Group Compatibility: The chosen synthetic route must be compatible with the existing methyl group and any other functional groups that might be present on the naphthalene ring in more complex precursors. Advanced methods, such as those employing mild reaction conditions, are often necessary to avoid unwanted side reactions.
The table below outlines various difluoromethylation reagents and their typical selectivities, which can be extrapolated for the synthesis of this compound.
| Reagent/Method | Type | Typical Substrates | Potential for Selective Synthesis |
| TMSCF2H with a photoredox catalyst | Radical | Electron-rich arenes | Moderate to good, but may require directing groups for high regioselectivity. |
| (Difluoromethyl)triphenylphosphonium bromide | Nucleophilic | Aldehydes, ketones | Indirect route; would require a precursor with a carbonyl group at the 1-position. |
| Pd-catalyzed cross-coupling with a difluoromethyl source | Cross-coupling | Aryl halides, triflates | High regioselectivity is possible, depending on the precursor. acs.org |
| Direct C-H difluoromethylation | Radical | Heteroaromatics, arenes | Often results in a mixture of isomers, posing purification challenges. rsc.org |
Green Chemistry Principles in Synthetic Design and Implementation
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. The 12 principles of green chemistry provide a framework for minimizing the environmental impact of chemical manufacturing.
Application of Green Chemistry Principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, or employing solvent-free conditions like mechanochemistry. rsc.orgrsc.org
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. numberanalytics.com
The following table compares traditional and greener approaches for a hypothetical nucleophilic aromatic substitution (SNAr) fluorination step, a potential method for introducing fluorine. acs.org
| Parameter | Traditional Approach | Greener Approach |
| Fluoride Source | CsF | KF (more abundant, less expensive) acs.org |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO) | Greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free mechanochemical methods. rsc.org |
| Energy Input | High temperatures often required. | Lower temperatures enabled by advanced catalysts or mechanochemistry. rsc.org |
| Waste Generation | Significant solvent and reagent waste. | Reduced waste through catalysis and solvent minimization. dovepress.com |
Flow Chemistry Applications and Scalability Considerations in Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of this compound, particularly concerning safety, scalability, and process control. youtube.com
Advantages of Flow Chemistry:
Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities. youtube.com
Scalability: Scaling up a reaction in a flow system is achieved by running the system for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reaction. youtube.com
Automation: Flow systems can be readily automated for high-throughput screening of reaction conditions and for continuous production. rsc.org
The table below illustrates how flow chemistry can address key challenges in the synthesis of this compound.
| Challenge | Batch Chemistry Approach | Flow Chemistry Solution |
| Handling of Hazardous Reagents | Requires large-scale handling with significant safety risks. | Small quantities are handled at any given time, improving safety. |
| Exothermic Reactions | Difficult to control temperature, leading to side products. | Superior heat dissipation prevents thermal runaways and improves selectivity. youtube.com |
| Reproducibility | Can vary between batches due to mixing and temperature inconsistencies. | Consistent mixing and temperature control lead to higher reproducibility. youtube.com |
| Scale-up | Often requires re-optimization of reaction conditions. | Linear scalability by extending reaction time or "numbering-up" reactors. |
While a specific flow chemistry synthesis for this compound has not been reported, the principles can be applied to various difluoromethylation reactions, such as photoredox-catalyzed processes, which are well-suited for flow conditions. numberanalytics.com
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Difluoromethyl 8 Methylnaphthalene
Fundamental Chemical Transformations of the Difluoromethyl Moiety
The difluoromethyl (CF2H) group is a key functional group in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. scienceopen.com Its transformations on the naphthalene (B1677914) scaffold are of significant interest for the synthesis of novel fluorinated aromatic compounds.
Transformations to Other Fluorinated functionalities
While specific studies on the transformation of the difluoromethyl group in 1-(difluoromethyl)-8-methylnaphthalene are not extensively documented, general methodologies for the conversion of difluoromethylarenes to other fluorinated groups can be considered. For instance, further fluorination to a trifluoromethyl group could potentially be achieved, although this would require harsh reaction conditions that might affect the naphthalene core. Enzymatic approaches, while still developing, offer a potential future route for such transformations. acs.org
Reactivity with Nucleophiles and Electrophiles
The difluoromethyl group itself is generally resistant to direct nucleophilic attack. However, its strong electron-withdrawing nature activates the naphthalene ring towards certain reactions. Nucleophilic aromatic substitution (SNAr) reactions, for example, are facilitated by the presence of electron-withdrawing groups. nih.govmdpi.comresearchgate.net While direct substitution at the difluoromethyl-bearing carbon is unlikely, the group's electronic influence is crucial for reactions elsewhere on the ring.
Electrophilic attack on the difluoromethyl group is not a common transformation. Instead, the group directs electrophiles to specific positions on the naphthalene core, a topic explored in more detail in section 3.2.1.
Regioselective and Chemoselective Reactivity of the Naphthalene Core
The reactivity of the naphthalene core in this compound is governed by the combined directing effects of the methyl and difluoromethyl groups, as well as the inherent reactivity patterns of the naphthalene system itself. libretexts.org The peri-interaction between the 1- and 8-substituents can also lead to unique reactivity. rsc.orgkiku.dkst-andrews.ac.uk
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution on naphthalene typically favors the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. libretexts.org However, in 1,8-disubstituted naphthalenes, the directing effects of the existing substituents play a decisive role.
The methyl group is an activating, ortho-, para-directing group, while the difluoromethyl group is a deactivating, meta-directing group. In this compound, these effects are in opposition. The methyl group at C8 would activate positions 2 and 7 (ortho) and 4 and 5 (para). The difluoromethyl group at C1 would deactivate the ring and direct incoming electrophiles to positions 3, 6, and 8.
Given these competing influences, predicting the exact outcome of an electrophilic substitution reaction is complex. The interplay of steric hindrance from the peri-substituents and the electronic effects will determine the regioselectivity. For example, nitration or halogenation would likely lead to a mixture of isomers, with substitution potentially occurring at positions 3, 4, 5, or 6.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ (Nitration) | Mixture of nitro-substituted isomers | Competing directing effects of methyl and difluoromethyl groups. |
| Br₂/FeBr₃ (Bromination) | Mixture of bromo-substituted isomers | Steric and electronic factors influencing substitution pattern. |
| Acyl Chloride/AlCl₃ (Friedel-Crafts Acylation) | Likely substitution at less sterically hindered positions | The bulky nature of the acyl group will favor substitution away from the peri-substituents. |
This table is based on general principles of electrophilic aromatic substitution and the known directing effects of the substituents. Experimental data for this specific compound is limited.
Nucleophilic Aromatic Substitution Investigations
Nucleophilic aromatic substitution (SNAr) on the naphthalene core of this compound is a plausible reaction pathway, particularly if an activating group (like a nitro group) is introduced onto the ring. The strong electron-withdrawing nature of the difluoromethyl group would facilitate such reactions. nih.govmdpi.comresearchgate.net
For an SNAr reaction to occur, a good leaving group (such as a halogen) would need to be present on the ring at a position activated by an electron-withdrawing group. For instance, if a halogen were present at the 4- or 5-position, it could potentially be displaced by a nucleophile. The reaction would likely proceed via a Meisenheimer-like intermediate. nih.gov
Site-Specific Functionalization of the Naphthalene Ring System
Achieving site-specific functionalization of the naphthalene ring in this compound presents a significant synthetic challenge due to the multiple potential reaction sites. However, modern synthetic methods offer potential solutions.
Directed metalation, for example, could be a powerful tool. By using a directing group, it might be possible to selectively deprotonate a specific position on the naphthalene ring, which could then be quenched with an electrophile to introduce a new functional group. The development of specific catalysts could also enable regioselective C-H functionalization.
Another approach involves the initial synthesis of a naphthalene derivative with a desired substitution pattern, followed by the introduction of the difluoromethyl and methyl groups. kiku.dk
Radical Reactions and Their Propagation Mechanisms
The presence of a difluoromethyl group makes this compound a potential participant in radical reactions. The initiation of such reactions typically requires an external energy source, such as UV light or heat, to generate a radical species. researchgate.net The propagation phase, which constitutes the core of the chain reaction, involves the reaction of a radical with a stable molecule to generate a new radical. researchgate.netresearchgate.net
In the context of this compound, a common radical pathway would be radical substitution. The initiation step could involve the homolytic cleavage of a bond in a radical initiator. The subsequent propagation steps would likely involve the abstraction of a hydrogen atom from the methyl group or the difluoromethyl group by the initiator radical. The benzylic hydrogens of the methyl group are particularly susceptible to abstraction due to the resonance stabilization of the resulting radical.
A plausible propagation mechanism for the radical bromination of this compound is outlined below:
Propagation Step 1: Br• + C₁₀H₆(CHF₂)(CH₃) → HBr + C₁₀H₆(CHF₂)(CH₂•)
Propagation Step 2: C₁₀H₆(CHF₂)(CH₂•) + Br₂ → C₁₀H₆(CHF₂)(CH₂Br) + Br•
The reaction would terminate through the combination of any two radical species present in the reaction mixture. researchgate.net The generation of difluoromethyl radicals from various precursors has been extensively studied, and these radicals can participate in a range of transformations. researchgate.netsioc.ac.cn
Transition Metal-Catalyzed Coupling Reactions Involving the Compound
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org The naphthalene core of this compound can be functionalized using these methods. However, the steric hindrance imposed by the peri-substituents and the electronic nature of the difluoromethyl group can significantly influence the reaction outcomes.
Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are commonly employed for the derivatization of aryl halides and triflates. For this compound to participate in these reactions, it would first need to be converted to a suitable precursor, such as a bromo- or iodo-substituted derivative. The regioselectivity of this initial halogenation would be influenced by the directing effects of the existing substituents.
A hypothetical Suzuki-Miyaura coupling reaction involving a brominated derivative of this compound is presented below:
Table 1: Hypothetical Data for a Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 1-(Difluoromethyl)-8-methyl-x-phenylnaphthalene | 75 |
| 2 | 4-Methoxyphenylboronic acid | 1-(Difluoromethyl)-8-methyl-x-(4-methoxyphenyl)naphthalene | 70 |
| 3 | 3-Thienylboronic acid | 1-(Difluoromethyl)-8-methyl-x-(3-thienyl)naphthalene | 65 |
This data is illustrative and based on typical yields for Suzuki-Miyaura reactions on substituted naphthalenes.
The catalytic cycle for such a reaction would involve the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. photochemcad.com The steric bulk around the reaction center in a peri-substituted naphthalene could necessitate the use of specialized ligands to facilitate the catalytic process. nih.gov
Photo-Induced and Thermally Induced Reactivity Studies
The photochemical behavior of naphthalene derivatives is a rich area of study, with outcomes often dependent on the nature and position of substituents. rsc.orgnih.gov For this compound, irradiation with UV light could induce a variety of transformations. Given the presence of the difluoromethyl group, photo-induced radical reactions, as discussed in section 3.3, are a likely pathway.
Furthermore, studies on related 1,8-disubstituted naphthalenes have shown that photochemical reactions can lead to cyclization products. For instance, the photochemical reaction of 1,8-diacetylnaphthalene (B15068771) involves an intramolecular proton migration followed by cyclization. rsc.org While a direct analogy is speculative, it highlights the potential for intramolecular photoreactions in peri-disubstituted naphthalenes.
Thermally induced reactions of this compound would likely involve decomposition at elevated temperatures. The thermal stability of related 1,8-disubstituted naphthalenes has been investigated, with decomposition pathways often influenced by the nature of the substituents. researchgate.net The presence of the C-F bonds in the difluoromethyl group would likely enhance the thermal stability of the molecule compared to its non-fluorinated analogue.
Kinetic and Thermodynamic Aspects of Reaction Pathways
In electrophilic aromatic substitution reactions on the naphthalene core, the position of attack is governed by a balance of kinetic and thermodynamic control. proquest.com The electron-withdrawing difluoromethyl group would be expected to deactivate the naphthalene ring towards electrophilic attack, while the methyl group would be activating. The interplay of these electronic effects and the steric hindrance from the peri-substituents would determine the regioselectivity of such reactions.
A comparative study of the kinetics of a hypothetical reaction could reveal the influence of the substituents.
Table 2: Hypothetical Kinetic Data for Electrophilic Bromination
| Substrate | Relative Rate |
|---|---|
| Naphthalene | 1 |
| 1-Methylnaphthalene (B46632) | 25 |
| 1-(Difluoromethyl)naphthalene | 0.1 |
| This compound | 2 |
This data is illustrative and based on established substituent effects in electrophilic aromatic substitution.
Thermodynamic stability is also a key factor. The steric repulsion between the difluoromethyl and methyl groups in the peri-positions introduces a degree of strain, which can be released in certain reactions, providing a thermodynamic driving force. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the relative energies of reactants, transition states, and products for various reaction pathways. nih.gov
Mechanistic Probes and Isotopic Labeling Studies for Reaction Pathway Elucidation
To unambiguously determine the mechanisms of reactions involving this compound, the use of mechanistic probes and isotopic labeling is indispensable. nih.govthieme-connect.comthieme-connect.com These techniques can provide detailed information about bond-forming and bond-breaking steps, the nature of intermediates, and the reversibility of reaction pathways.
Isotopic labeling, for instance, can be used to trace the fate of specific atoms throughout a reaction. In the case of this compound, deuterium (B1214612) labeling of the methyl group (C₁₀H₆(CHF₂)(CD₃)) could be used to probe the involvement of this group in hydrogen abstraction or rearrangement reactions. The synthesis of isotopically labeled naphthalene derivatives is a well-established field. nih.govnih.gov
Kinetic isotope effect (KIE) studies, where the rate of a reaction with an isotopically labeled substrate is compared to the rate with the unlabeled substrate, can provide information about the rate-determining step of a reaction. A significant KIE upon deuteration of the methyl group would suggest that C-H bond cleavage at this position is involved in the rate-determining step.
Other mechanistic probes, such as the use of radical traps or the study of reaction intermediates by spectroscopic methods (e.g., in situ NMR or EPR for radical species), would also be crucial for a comprehensive understanding of the reaction mechanisms of this unique compound.
Computational and Theoretical Investigations of 1 Difluoromethyl 8 Methylnaphthalene
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 1-(difluoromethyl)-8-methylnaphthalene is profoundly influenced by the peri-interaction between the methyl and difluoromethyl groups. This interaction distorts the naphthalene (B1677914) core and alters the distribution of electron density. csu.edu.auacs.org Density Functional Theory (DFT) is a powerful computational tool used to study the electronic structure and properties of such molecules. tandfonline.comrsc.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the most likely to accept electrons, defining its electrophilicity. youtube.com
For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring and influenced by the electron-donating methyl group. Conversely, the LUMO's energy and distribution will be significantly lowered and affected by the electron-withdrawing difluoromethyl group. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. nih.govmdpi.com The steric strain induced by the peri-substituents can also affect the orbital energies by distorting the planarity of the naphthalene system.
Table 1: Representative Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.10 | Indicator of chemical reactivity and stability |
Note: These values are illustrative, based on typical DFT calculations (e.g., B3LYP/6-31G) for similar fluorinated aromatic compounds, and serve to represent the expected electronic characteristics.*
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within this compound is highly asymmetric due to the opposing electronic nature of its substituents. The highly electronegative fluorine atoms in the difluoromethyl group pull electron density away from the adjacent carbon and the naphthalene ring, creating a region of negative electrostatic potential (electron-rich). In contrast, the methyl group donates electron density, contributing to a region of more positive electrostatic potential (electron-poor).
An Electrostatic Potential (ESP) map provides a visual representation of this charge distribution. youtube.comnumberanalytics.com For this molecule, the ESP map would show a significant negative potential (typically colored red) localized around the fluorine atoms and a less pronounced positive potential (blue) near the methyl group and the hydrogen atoms of the naphthalene core. nih.govucsb.edu This polarization is crucial for understanding intermolecular interactions and predicting sites for chemical attack. numberanalytics.comwalisongo.ac.id
Table 2: Illustrative Calculated Partial Atomic Charges (NBO Analysis)
| Atom/Group | Partial Charge (a.u.) | Implication |
|---|---|---|
| C (of -CHF₂) | +0.45 | Electron-deficient due to fluorine atoms |
| F (average) | -0.30 | Highly electronegative, site of negative potential |
| C (of -CH₃) | -0.25 | Slightly electron-rich due to hydrogen atoms |
| Naphthalene Core | Variable | Polarized by the substituent effects |
Note: Values are representative of what would be obtained from a Natural Bond Orbital (NBO) analysis and illustrate the expected charge polarization.
Conformational Analysis and Energy Landscapes
The steric clash between the peri-substituents dominates the conformational landscape of this compound. The rotation of the methyl and difluoromethyl groups around their respective C-C bonds is highly restricted. Computational methods can map the potential energy surface as a function of the dihedral angles of these substituents to identify the most stable conformer and the energy barriers to rotation.
The lowest energy conformation will be one that minimizes the steric repulsion between the hydrogen atoms of the methyl group and the fluorine/hydrogen atoms of the difluoromethyl group. This typically involves a staggered arrangement. The energy barriers for rotation are expected to be significant, effectively locking the molecule into a preferred conformation at room temperature.
Table 3: Example Conformational Energy Profile
| Conformer | Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Staggered | ~60° | 0.0 | Most Stable |
| Eclipsed | ~0° | >10.0 | High Energy Transition State |
Note: The energy values are illustrative, highlighting the significant energetic penalty for eclipsed conformations due to severe steric hindrance in peri-substituted systems.
Prediction of Reactivity via Quantum Chemical Calculations
Quantum chemical calculations allow for the prediction of a molecule's reactivity through various descriptors derived from its electronic structure. scielo.org.mx For this compound, these descriptors help to quantify its susceptibility to different types of chemical reactions.
Table 4: Representative Global Reactivity Descriptors
| Descriptor | Formula | Illustrative Value | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -4.30 eV | Tendency to escape electron density |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.55 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ²/2η | 3.62 eV | Propensity to accept electrons |
Note: These values are derived from the illustrative energies in Table 1 and provide a quantitative framework for predicting chemical behavior based on DFT principles. mdpi.com
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry provides powerful tools to model the step-by-step mechanism of a chemical reaction. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This is particularly valuable for understanding the complex reactions of strained molecules like 1,8-disubstituted naphthalenes.
For a hypothetical reaction, such as an electrophilic aromatic substitution, calculations could identify the most favorable position of attack on the naphthalene ring by comparing the activation energies for different pathways. The geometry of the transition state—the highest energy point along the reaction coordinate—can be precisely located, revealing the structural changes required for the reaction to proceed. For instance, modeling the hydrolysis of related naphthalic anhydrides has involved locating a transition state where proton transfer and bond formation occur in concert. rsc.org
Table 5: Illustrative Calculated Energies for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.0 |
| Products | -10.0 |
Note: This table represents a typical energy profile for a single exothermic reaction step, where the activation energy is the difference in energy between the reactants and the transition state.
Theoretical Spectroscopic Parameter Prediction for Mechanistic Insight
Quantum chemical calculations can accurately predict various spectroscopic parameters, which serve as a crucial bridge between theoretical models and experimental reality. rsc.org For this compound, predicting NMR chemical shifts (¹H, ¹³C, and especially ¹⁹F) and IR vibrational frequencies can provide deep mechanistic insight and structural confirmation.
The steric compression and electronic interactions between the peri-substituents are expected to cause significant deviations in the NMR chemical shifts compared to non-strained analogues. ¹⁹F NMR is particularly sensitive to the electronic environment, and predicted shifts can help to unambiguously assign signals. acs.orgresearchgate.netnih.govnih.gov Similarly, calculated IR spectra can help identify characteristic vibrational modes associated with the C-F bonds and the strained naphthalene skeleton, aiding in the characterization of the molecule and any potential reaction products.
Table 6: Representative Predicted NMR Chemical Shifts (vs. TMS/CFCl₃)
| Nucleus | Predicted Chemical Shift (ppm) | Key Feature |
|---|---|---|
| ¹H (-CHF₂) | 6.5 - 7.5 (triplet) | Deshielded by fluorine atoms |
| ¹³C (-CHF₂) | 115 - 125 (triplet) | Large C-F coupling constant |
| ¹⁹F (-CHF₂) | -110 to -130 | Sensitive to conformation and electronic effects |
| ¹H (-CH₃) | 2.8 - 3.2 | Deshielded due to steric compression |
Note: These are illustrative values based on DFT calculations for similar structures. The exact shifts are highly dependent on the computational method and basis set used.
Non-Covalent Interactions Involving the Difluoromethyl Group
The difluoromethyl group (-CHF₂) is a key functional group in medicinal and materials chemistry, valued for its ability to act as a bioisostere of a hydroxyl or thiol group and for its strong electron-withdrawing nature. In this compound, its interactions are largely dictated by the sterically congested peri space. Computational models, such as Density Functional Theory (DFT), are essential to dissect the complex interplay of forces. The primary non-covalent interactions involving the difluoromethyl group in this context include intramolecular hydrogen bonds and repulsive interactions.
The table below summarizes the potential non-covalent interactions within this compound, which collectively determine its three-dimensional structure.
| Interaction Type | Donor | Acceptor | Dominant Nature | Significance |
| Intramolecular Hydrogen Bond | C-H (of -CHF₂) | F (of -CHF₂) | Attractive | Stabilizes specific rotamers, restricts bond rotation. |
| C-H (of -CH₃) | F (of -CHF₂) | Attractive | Contributes to conformational locking. | |
| C-F···π Interaction | F (of -CHF₂) | Naphthalene π-system | Generally Repulsive | Influences the orientation of the -CHF₂ group relative to the ring. |
| C-H···π Interaction | C-H (of -CHF₂ or -CH₃) | Naphthalene π-system | Attractive (Dispersion) | Contributes to overall stability. |
| Steric Repulsion | -CHF₂ group | -CH₃ group | Repulsive | Major factor due to peri-positioning, causes geometric distortion. |
| Dispersion Forces | All atoms | All atoms | Attractive | Key stabilizing force, counteracts steric and electrostatic repulsion. numberanalytics.com |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that aim to correlate the chemical structure of compounds with their reactivity. While specific QSRR studies for this compound are not documented in the current scientific literature, a hypothetical QSRR study can be designed based on established principles. Such an investigation would be invaluable for predicting the reactivity of this compound and its analogues in various chemical transformations, such as electrophilic aromatic substitution or reactions involving the substituent groups.
A QSRR model for this compound would involve calculating a series of molecular descriptors and correlating them with an experimentally determined measure of reactivity.
Key Molecular Descriptors for QSRR: The selection of appropriate descriptors is fundamental to building a predictive QSRR model. For this molecule, descriptors would fall into several categories:
Electronic Descriptors: These quantify the electron distribution.
Hammett and Taft Parameters (σ, F, R): The difluoromethyl group is strongly electron-withdrawing.
Partial Atomic Charges: Calculated via computational methods to identify electrophilic and nucleophilic sites.
HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are crucial for predicting reactivity in pericyclic and charge-transfer reactions.
Steric Descriptors: These describe the size and shape of the molecule.
Van der Waals Volume/Surface Area: Quantifies the molecular size.
Sterimol Parameters (L, B1, B5): These parameters describe the dimensions of the substituents. The severe steric clash between the peri-groups would be a dominant feature.
Topological Descriptors: These are numerical representations of molecular connectivity.
Connectivity Indices (e.g., Kier & Hall indices): Relate the molecular structure to various physical and chemical properties.
Quantum-Chemical Descriptors: Derived from the molecule's wave function.
Molecular Electrostatic Potential (MEP): Maps charge distribution to predict sites for electrophilic and nucleophilic attack.
The table below outlines potential descriptors that would be essential for a QSRR study of this compound.
| Descriptor Class | Specific Descriptor | Information Provided | Potential Application |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents. | Predicting reaction rates and equilibria. |
| HOMO-LUMO Gap | Electronic excitability and kinetic stability. | Correlating with spectral properties and reaction barriers. | |
| Partial Atomic Charges | Location of positive and negative charge centers. | Predicting sites of nucleophilic/electrophilic attack. | |
| Steric | Molar Volume | Overall size of the molecule. | Relating structure to transport properties or receptor fitting. |
| Sterimol Parameters | Dimensions of substituents in specific directions. | Quantifying steric hindrance at the reaction center. | |
| Lipophilic | LogP (Partition Coefficient) | Hydrophobicity of the molecule. | Predicting solubility and biological membrane permeability. |
| Quantum-Chemical | Dipole Moment | Overall molecular polarity. | Correlating with solvent effects and intermolecular interactions. |
By generating these descriptors for a series of related 1,8-disubstituted naphthalenes and fitting them to experimental reactivity data using multiple linear regression (MLR) or machine learning algorithms, a predictive QSRR model could be developed. This would allow for the in silico screening of new derivatives with desired reactivity profiles, accelerating research and development in fields where such compounds are relevant.
Advanced Analytical Methodologies for Mechanistic and Structural Elucidation
High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
High-resolution multi-nuclear NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-(difluoromethyl)-8-methylnaphthalene. By examining various NMR-active nuclei, a wealth of information regarding the molecule's connectivity, conformation, and electronic environment can be obtained. southampton.ac.ukman.ac.uk
¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms. In this compound, the aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atoms of the difluoromethyl group. The methyl protons will appear as a singlet, though its chemical shift will be influenced by the nearby difluoromethyl group.
¹³C NMR: Carbon-13 NMR is crucial for determining the carbon framework of the molecule. nih.gov The chemical shifts of the naphthalene (B1677914) carbons are sensitive to the electronic effects of the substituents. The carbon of the difluoromethyl group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR: As the second most sensitive stable NMR nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. man.ac.uknumberanalytics.com For this compound, the ¹⁹F NMR spectrum will show a doublet due to coupling with the proton of the difluoromethyl group. The chemical shift of the fluorine nuclei provides insight into their electronic environment, which is affected by steric interactions with the peri-methyl group. Two-dimensional NMR techniques, such as ¹⁹F-¹³C HSQC, can be employed to correlate the fluorine and carbon nuclei, further aiding in spectral assignment. nih.gov
Multi-nuclear Experiments: Advanced multi-nuclear NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal long-range couplings and through-space interactions. These are particularly valuable for establishing the conformation of the peri-substituents and understanding the steric strain within the molecule.
A representative table of expected NMR data is provided below:
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H (CHF₂) | 6.5 - 7.5 | Triplet | JHF ≈ 50-60 |
| ¹H (CH₃) | 2.5 - 3.0 | Singlet | - |
| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets | - |
| ¹³C (CHF₂) | 110 - 120 | Triplet | ¹JCF ≈ 230-250 |
| ¹³C (CH₃) | 15 - 25 | Quartet | ¹JCH ≈ 125 |
| ¹³C (Aromatic) | 120 - 140 | Singlets/Doublets | - |
| ¹⁹F | -90 to -130 | Doublet | JFH ≈ 50-60 |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Characterization
Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound. numberanalytics.comnumberanalytics.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. numberanalytics.com
Techniques such as electron ionization (EI) and chemical ionization (CI) can be used to generate gas-phase ions. ysu.edu The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the parent molecule. Analysis of the isotopic pattern of this peak can further confirm the elemental composition.
Tandem mass spectrometry (MS/MS) is particularly useful for probing the structure of the molecule. numberanalytics.com In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. The fragmentation pattern is characteristic of the molecule's structure and can reveal information about the relative strengths of chemical bonds and the stability of different fragment ions. For this compound, key fragmentation pathways could involve the loss of a fluorine atom, a hydrogen fluoride (B91410) molecule, or the methyl group. The study of these pathways provides insight into the molecule's stability and reactivity in the gas phase. researchgate.netnih.gov
X-ray Crystallography for Absolute Structure Determination of Derivatives or Reaction Intermediates
While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of its derivatives or stable reaction intermediates can provide definitive proof of its molecular structure. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's three-dimensional arrangement in the solid state.
For peri-substituted naphthalenes, X-ray crystallography is particularly insightful as it can quantify the distortion of the naphthalene ring from planarity due to steric repulsion between the substituents at the 1- and 8-positions. st-andrews.ac.uknih.gov This data is crucial for understanding the strain energy of the molecule and how this strain influences its chemical properties. For instance, the crystal structure would reveal the extent of splaying of the C1-C-F and C8-C-H bond angles and any out-of-plane bending of the substituents.
Chromatographic Method Development for Reaction Monitoring and Purity Assessment in Academic Research
Chromatographic techniques are essential for monitoring the progress of reactions that synthesize or modify this compound, as well as for assessing the purity of the final product.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. wiley.com When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for identification of the analyte and any impurities. ysu.edunih.gov The development of a robust GC method would involve optimizing parameters such as the column type (e.g., a (5%-phenyl)-methylpolysiloxane column), temperature program, and carrier gas flow rate to achieve good separation from starting materials, byproducts, and solvents. wiley.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of naphthalene derivatives. nih.govhplc.eu A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common starting point. nih.govthermofisher.com Detection can be achieved using a UV detector, as the naphthalene ring system is strongly UV-active, or a fluorescence detector for enhanced sensitivity. hplc.eueuropa.eu The development of an HPLC method would focus on achieving baseline separation of the target compound from any related substances. tandfonline.com
In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information without the need for sampling and quenching. For the synthesis or transformation of this compound, techniques such as in-situ NMR or IR spectroscopy could be employed.
By placing a reaction vessel directly within the spectrometer, changes in the concentrations of reactants, intermediates, and products can be tracked over time. This data can be used to determine reaction rates, identify transient intermediates, and gain a deeper understanding of the reaction mechanism. This is particularly useful for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproduct formation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is useful for identifying functional groups and probing conformational isomers.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H stretching vibrations of the aromatic ring, the methyl group, and the difluoromethyl group. The C-F stretching vibrations of the difluoromethyl group will appear as strong absorptions in the fingerprint region (typically 1000-1400 cm⁻¹). The exact positions of these bands can be sensitive to the molecule's conformation and intermolecular interactions.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.netchemicalbook.com The Raman spectrum will also show vibrational modes for the various functional groups. Aromatic ring stretching modes are often strong in the Raman spectrum of naphthalene derivatives. researchgate.net The low-frequency region of the Raman spectrum can be particularly informative for studying the vibrational modes associated with the entire molecular framework, which can be influenced by the steric interactions between the peri-substituents. nih.gov
A summary of key expected vibrational frequencies is presented below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | IR, Raman |
| C-F Stretch | 1000 - 1400 | IR |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
Synthetic Utility and Chemical Transformations of 1 Difluoromethyl 8 Methylnaphthalene and Its Derivatives
Role as a Versatile Building Block in Complex Molecule Synthesis
1-(Difluoromethyl)-8-methylnaphthalene serves as a key intermediate in the synthesis of more complex molecular architectures. The presence of two distinct and reactive functional groups—the difluoromethyl and methyl moieties—in a sterically crowded environment on a rigid naphthalene (B1677914) scaffold allows for a stepwise and controlled introduction of further functionalities. The inherent strain in 1,8-disubstituted naphthalenes can also lead to unusual reactivity and the formation of unique molecular geometries. nih.gov
The difluoromethyl group, a bioisostere for hydroxyl and thiol groups, can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which is of significant interest in medicinal and agrochemical research. The methyl group, on the other hand, provides a handle for further C-H activation or oxidation to introduce new functionalities.
Derivatization Strategies at the Methyl Group
The methyl group at the 8-position of this compound is amenable to various chemical transformations, providing a pathway to a range of derivatives.
One primary strategy involves the oxidation of the methyl group. This can be achieved using various oxidizing agents to yield the corresponding alcohol, aldehyde, or carboxylic acid. For instance, controlled oxidation can produce 1-(difluoromethyl)naphthalene-8-methanol , a commercially available derivative that highlights the feasibility of this transformation. Further oxidation would lead to 1-(difluoromethyl)-8-naphthaldehyde and subsequently to 1-(difluoromethyl)naphthalene-8-carboxylic acid . These transformations are foundational for introducing a variety of other functional groups. For example, the carboxylic acid can be converted to esters, amides, or other acid derivatives, significantly expanding the molecular diversity.
Another key strategy is C-H activation of the methyl group. Transition metal-catalyzed reactions can be employed to functionalize the methyl C-H bonds, allowing for the introduction of aryl, alkyl, or other functional groups. While specific examples for this compound are not extensively documented, methodologies developed for other peri-substituted naphthaldehydes and methylnaphthalenes suggest the feasibility of such transformations. nih.govresearchgate.net
| Starting Material | Reagent/Condition | Product | Reaction Type |
| This compound | Mild Oxidizing Agent (e.g., SeO₂) | 1-(Difluoromethyl)-8-naphthaldehyde | Oxidation |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 1-(Difluoromethyl)naphthalene-8-carboxylic acid | Oxidation |
| 1-(Difluoromethyl)naphthalene-8-carboxylic acid | SOCl₂, then R₂NH | 1-(Difluoromethyl)-N,N-dialkylnaphthalene-8-carboxamide | Amide Formation |
| This compound | NBS, AIBN | 8-(Bromomethyl)-1-(difluoromethyl)naphthalene | Radical Halogenation |
Transformations of the Difluoromethyl Group into Other Fluorinated Functionalities
The difluoromethyl group itself can be a site for further chemical modification, although this is often more challenging. The acidic proton of the difluoromethyl group can be deprotonated using a strong base to generate a difluoro-stabilized carbanion. This nucleophilic species can then react with various electrophiles, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds.
Furthermore, under specific conditions, the C-F bonds of the difluoromethyl group can be transformed. While challenging, methods for defluorinative functionalization are an active area of research and could potentially be applied to transform the difluoromethyl group into a monofluoromethyl or even a non-fluorinated functional group, offering further synthetic flexibility.
Functionalization and Modification of the Naphthalene Core
The naphthalene core of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents and the steric hindrance in the peri-positions will govern the regioselectivity of these transformations. The difluoromethyl group is generally considered to be electron-withdrawing and meta-directing, while the methyl group is electron-donating and ortho-, para-directing. The interplay of these electronic effects and the significant steric bulk around the C1 and C8 positions makes predicting the exact outcome of electrophilic substitution challenging without experimental data.
Common electrophilic substitution reactions that could be explored include:
Nitration: Introduction of a nitro group, which can be further reduced to an amino group, providing a handle for a wide range of subsequent transformations.
Halogenation: Introduction of bromine or chlorine atoms, which are versatile handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups to further functionalize the aromatic system.
Exploration of Regioselectivity and Stereoselectivity in Derivatization
The regioselectivity of reactions on the naphthalene core is a critical consideration. Due to the 1,8-disubstitution pattern, the C4, C5, and C7 positions are the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions and the nature of the electrophile. The steric hindrance from the peri substituents will likely disfavor substitution at the C2 and C7 positions. For instance, in other 1-substituted naphthalenes, C-H functionalization can be directed to the C8 (peri) or C2 (ortho) positions, and similar principles could be applied here, potentially targeting the less sterically hindered positions. nih.gov
Stereoselectivity becomes relevant if chiral centers are introduced during the derivatization process. For example, the synthesis of atropisomeric derivatives could be envisioned due to the restricted rotation around the C1-naphthalene bond, a phenomenon known to occur in sterically hindered 1,8-disubstituted naphthalenes.
Applications in Materials Science Research
Derivatives of this compound hold promise in materials science. The introduction of fluorine atoms can significantly influence the electronic properties of organic molecules, making them suitable candidates for components in organic electronic devices.
Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the difluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the naphthalene system. This property is desirable for n-type materials used in the electron transport layers or as emissive components in OLEDs.
Organic Field-Effect Transistors (OFETs): The ability to tune the electronic properties through derivatization of both the methyl and difluoromethyl groups, as well as the naphthalene core, allows for the rational design of organic semiconductors with specific charge transport characteristics.
Liquid Crystals: The rigid, planar naphthalene core combined with the potential for introducing long alkyl chains via derivatization of the functional groups could lead to the development of novel liquid crystalline materials. The steric interactions of the peri-substituents could induce specific packing arrangements in the solid state, influencing the material's mesomorphic properties.
Applications in Agrochemical Research as a Synthetic Intermediate for Novel Scaffolds
In the field of agrochemical research, the incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides. The difluoromethyl group, in particular, is a valuable pharmacophore.
This compound can serve as a starting point for the synthesis of novel agrochemical scaffolds. By utilizing the derivatization strategies outlined above, a diverse library of compounds can be generated. For example, the carboxylic acid derivative could be coupled with various amines and alcohols to produce a range of amides and esters. These new chemical entities can then be screened for their biological activity as potential insecticides, fungicides, or herbicides. The unique three-dimensional structure imposed by the 1,8-disubstitution pattern may lead to compounds with novel modes of action or improved selectivity.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes to Fluorinated Naphthalene (B1677914) Derivatives
The synthesis of polysubstituted and sterically hindered naphthalenes remains a challenge in organic chemistry. Future work should focus on developing more efficient and versatile methods for the synthesis of 1-(Difluoromethyl)-8-methylnaphthalene and its analogs.
Advanced Cross-Coupling Strategies: Research into novel cross-coupling reactions could provide more direct access to the target molecule. This includes exploring the use of less common organometallic reagents and developing catalysts that can overcome the steric hindrance imposed by the 1,8-substitution pattern.
C-H Functionalization: Direct C-H functionalization of a pre-formed 1-methylnaphthalene (B46632) core with a difluoromethylating agent represents a highly atom-economical approach. Future studies should aim to identify catalytic systems capable of regioselectively targeting the C1 position in the presence of the methyl group.
Skeletal Editing of Heterocycles: Inspired by recent advances in synthetic chemistry, exploring the "skeletal editing" of related nitrogen-containing heterocycles, such as isoquinolines, could offer an unconventional and powerful route to substituted naphthalenes. nih.gov A strategy involving the transmutation of a nitrogen atom in a suitably substituted isoquinoline (B145761) to a carbon atom could provide a novel entry to the 1,8-disubstituted naphthalene core. nih.gov
Zirconium-Mediated Cyclization: Methods involving the coupling of multiple alkyne units via zirconacyclopentadienes have shown promise for creating highly substituted aromatic rings. acs.org Adapting these zirconium-mediated strategies could enable the construction of the 1,8-disubstituted naphthalene skeleton from simpler starting materials. acs.org
| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |
| Novel Cross-Coupling | Utilization of advanced catalytic systems to couple a naphthalene precursor with a difluoromethyl source. | Potentially high yields and functional group tolerance. | Overcoming steric hindrance at the C1 and C8 positions. |
| Direct C-H Difluoromethylation | Catalytic introduction of a CF2H group onto a 1-methylnaphthalene scaffold. | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity for the C1 position. |
| Heterocycle Skeletal Editing | Transformation of an isoquinoline precursor into a naphthalene derivative. nih.gov | Access to diverse substitution patterns, novel synthetic pathway. nih.gov | Development of efficient and specific atom transmutation protocols. nih.gov |
| Zirconium-Mediated Assembly | Construction of the naphthalene core from alkyne and olefin building blocks using zirconium reagents. acs.org | Convergent synthesis, access to complex substitution patterns. acs.org | Control of regioselectivity in the assembly process. |
Exploration of Enantioselective Synthesis for Chiral Variants (if applicable)
The substitution pattern of this compound results in restricted rotation around the C1-naphthalene bond, leading to atropisomerism. These atropisomers are chiral and non-superimposable mirror images. Consequently, the development of enantioselective synthetic methods is a crucial and highly valuable research direction.
Future efforts could focus on:
Chiral Catalysis: The use of chiral transition metal catalysts, such as those based on rhodium or manganese, could enable the asymmetric synthesis of one atropisomer over the other. acs.orgresearchgate.net
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for enantioselective transformations. acs.org Directed evolution of enzymes could be employed to create a biocatalyst that selectively produces one enantiomer of this compound or its precursors. acs.org This approach has been successful in the enantioselective synthesis of other complex molecules, including those with naphthalene moieties. acs.org
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary can be removed. This established strategy could be adapted for the stereocontrolled synthesis of this target.
Unveiling Untapped Reactivity of the Difluoromethyl Moiety in Diverse Chemical Transformations
The difluoromethyl (CF2H) group is often considered a stable terminus in a molecule. However, recent studies have begun to unveil its latent reactivity, which warrants significant further exploration.
Masked Nucleophile: A promising and underexplored avenue is the use of the difluoromethyl group as a "masked nucleophile". acs.org By treating a difluoromethylarene with a strong base and a Lewis acid, it is possible to generate a stabilized ArCF2- anion. acs.org This nucleophilic species can then react with a wide range of electrophiles, enabling the construction of novel C-C bonds at the difluoromethylene position. acs.org Investigating this reactivity for this compound could open doors to a vast array of new derivatives.
Hydrogen Bond Donor: The polarized C-H bond in the CF2H group allows it to act as a lipophilic hydrogen bond donor. researchgate.netrsc.org This property can influence intermolecular interactions and could be exploited in areas like crystal engineering, organocatalysis, and the design of molecules with specific binding properties. researchgate.netrsc.org Future research should quantify this hydrogen bonding capacity and explore its implications in supramolecular chemistry.
Radical Reactions: The CF2H group can also participate in radical reactions. Developing methods to selectively generate a radical at the difluoromethylated carbon would provide another pathway for functionalization and integration into more complex structures.
Integration of this compound into More Complex Molecular Architectures
As a functionalized building block, this compound holds potential for the construction of larger, more complex molecules with tailored properties.
Polycyclic Aromatic Systems: The naphthalene core can be extended through annulation reactions to create larger polycyclic aromatic hydrocarbons (PAHs). The difluoromethyl and methyl groups would act as substituents that modulate the electronic properties and solubility of these larger systems. Research in this area could draw inspiration from the synthesis of acenaphthylene-fused acridones. acs.org
Hybrid Molecules: The compound could be integrated into hybrid structures containing other functional moieties, such as heterocycles, to create molecules with potential applications in medicinal chemistry or materials science. nih.gov The untapped reactivity of the CF2H group, as described in section 7.3, provides a direct handle for such integrations.
Materials Science: The unique electronic and steric properties of this molecule could be harnessed in the design of new organic electronic materials, such as semiconductors for field-effect transistors or emitters for organic light-emitting diodes (OLEDs).
Design and Development of New Catalytic Systems for Specific Transformations
Achieving selective transformations on the this compound scaffold will likely require the development of bespoke catalytic systems.
Site-Selective C-H Activation: A major challenge is the selective functionalization of the other C-H bonds on the naphthalene ring. Future research should focus on designing catalysts that can differentiate between the available C-H positions, perhaps by using the existing peri-substituents as directing groups.
Catalysis for CF2H Functionalization: As discussed, the CF2H group has latent reactivity. New catalytic systems, potentially involving transition metals or photoredox catalysis, could be developed to activate this group under mild conditions for a broader range of chemical transformations than is currently possible. acs.orgnih.gov
Co-catalyst Enhanced Reactions: The use of co-catalysts, such as binaphthyl derivatives, has been shown to enable or enhance certain photochemical reactions by stabilizing key intermediates through dispersion interactions. acs.org Exploring similar co-catalytic systems could unlock new reactivity for this compound, particularly in dearomatization or cycloaddition reactions. acs.org
| Catalyst Development Area | Objective | Potential Impact |
| Site-Selective C-H Activation | To functionalize specific C-H bonds on the naphthalene ring. | Enables precise modification and elaboration of the molecular structure. |
| CF2H Group Activation | To unlock the synthetic potential of the difluoromethyl group. | Provides a new reactive handle for building molecular complexity. |
| Co-catalyst Systems | To enable or accelerate reactions that are otherwise difficult. acs.org | Expands the scope of possible transformations, e.g., in photochemistry. acs.org |
Computational Guidance for the Rational Design of Next-Generation Derivatives with Enhanced Reactivity or Utility
Computational chemistry is an indispensable tool for accelerating research and development. Its application to this compound could provide significant insights.
Predicting Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, steric profiles, and reactivity of new, hypothetical derivatives. acs.orgresearchgate.net This can help prioritize synthetic targets with desirable characteristics.
Mechanism Elucidation: Computational modeling can be employed to understand the mechanisms of reactions involving this molecule, such as the enantioselective catalytic syntheses or the activation of the CF2H group. nih.gov This knowledge is crucial for optimizing reaction conditions and designing better catalysts.
Structure-Based Design: In the context of medicinal chemistry or materials science, molecular dynamics (MD) simulations and docking studies can be used to design derivatives of this compound that exhibit strong and specific interactions with biological targets or that self-assemble into well-ordered materials. nih.gov Computational studies have already been used to understand the beneficial hydrogen bonding interactions of CF2H groups in drug candidates. rsc.org
Q & A
Q. What are the recommended synthetic routes for 1-(Difluoromethyl)-8-methylnaphthalene, and how can purity be optimized?
The synthesis typically involves introducing the difluoromethyl group to a naphthalene precursor via fluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Key steps include:
- Friedel-Crafts alkylation to position the methyl group at the 8-position.
- Electrophilic fluorination to attach the difluoromethyl moiety.
Purity optimization requires column chromatography or recrystallization, monitored by GC-MS or HPLC (≥99% purity) . Challenges include side reactions due to fluorine’s electronegativity; inert atmosphere and low-temperature conditions are critical .
Q. How can structural elucidation be performed to confirm the regiochemistry of substituents?
- NMR Spectroscopy : NMR distinguishes between fluorinated isomers, while NMR identifies methyl group coupling patterns.
- X-ray Crystallography : Resolves spatial arrangement, particularly for crystalline derivatives.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .
For example, chemical shifts for difluoromethyl groups typically range between -80 to -120 ppm, distinct from monofluorinated analogs .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
Q. What preliminary toxicity screening models are appropriate for this compound?
- In vitro assays : Use HepG2 (liver) or BEAS-2B (lung) cell lines to assess cytotoxicity (e.g., MTT assay) and oxidative stress markers (e.g., ROS detection).
- In vivo models : Rodent studies (rats/mice) via oral gavage or inhalation, monitoring hepatic enzymes (ALT/AST) and histopathology .
Dose ranges should align with OECD guidelines, starting at 10–100 mg/kg .
Advanced Research Questions
Q. How does the difluoromethyl group influence metabolic stability compared to non-fluorinated analogs?
Fluorine’s electron-withdrawing effects reduce cytochrome P450-mediated oxidation, prolonging half-life. Methods to study this include:
Q. What environmental degradation pathways are relevant for this compound?
- Photolysis : UV-Vis irradiation in aqueous media (λ = 254 nm) generates hydroxylated byproducts.
- Biodegradation : Use soil or sediment microcosms with GC-MS to detect intermediates like 8-methylnaphthalene-1-carboxylic acid.
Half-lives in aerobic conditions range from 14–30 days, influenced by pH and microbial activity .
Q. How does this compound interact with aryl hydrocarbon receptor (AhR) pathways?
- Transcriptomic Profiling : RNA-seq of AhR-responsive cells (e.g., H1G1.1c3) identifies upregulated genes (CYP1A1, CYP1B1).
- Competitive Binding Assays : Fluorescence polarization using recombinant AhR ligand-binding domain.
Fluorine’s steric effects may reduce binding affinity by 40–60% compared to polycyclic aromatic hydrocarbons (PAHs) .
Q. What computational tools predict its reactivity in electrophilic substitution reactions?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify reactive sites (e.g., C-2 position in naphthalene ring).
- Molecular Dynamics (MD) : Simulates solvation effects on reaction kinetics.
DFT studies suggest the difluoromethyl group deactivates the adjacent ring, directing electrophiles to the 5- and 7-positions .
Data Contradiction Analysis
Q. How should conflicting reports on hepatotoxicity be resolved?
- Risk of Bias Assessment : Apply tools from Table C-6/C-7 (e.g., randomization, blinding) to exclude flawed studies .
- Dose-Response Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models.
Discrepancies often arise from interspecies differences (e.g., murine vs. human CYP2E1 activity) or impurity interference .
Q. Why do biodegradation rates vary across studies?
- Soil Type Variability : Organic carbon content (1–5%) and microbial diversity significantly impact degradation.
- Analytical Method Sensitivity : GC-MS with <1 ppb detection limits reduces false negatives .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
